2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate
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Overview
Description
The compound “2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate” is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom . Oxazole derivatives have been found to exhibit a wide range of biological activities, making them valuable for various applications in medicinal chemistry .
Scientific Research Applications
Antimicrobial Activity
2-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol: exhibits antimicrobial potential. Researchers have synthesized similar aryl oxazole derivatives and evaluated their antibacterial effects against various pathogens, including Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus . Further investigations could explore its mechanism of action and potential clinical applications.
Oxazole-Based Drug Development
Oxazole derivatives have attracted attention in drug discovery due to their diverse biological activities. Researchers have synthesized novel 2-amino-1,3,4-oxadiazole derivatives, and while this specific compound isn’t mentioned, it falls within the same chemical class. These derivatives could serve as scaffolds for developing new drugs with improved efficacy and reduced side effects .
Antiviral Properties
Given the global importance of antiviral agents, exploring the antiviral potential of 2-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol is worthwhile. Researchers have investigated derivatives of related compounds, such as honokiol, for their antiviral activity. For instance, a derivative of honokiol was found to inhibit viral entry, including against SARS-CoV-2 . Further studies could explore similar effects for this compound.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that oxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the substitution pattern in the oxazole derivatives . The interaction with the target can lead to changes in the target’s function, which can result in various biological effects.
Biochemical Pathways
Oxazole derivatives have been found to affect a variety of biochemical pathways, leading to their wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Result of Action
The wide spectrum of biological activities exhibited by oxazole derivatives suggests that they can have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-3-5-12(6-4-10)8-15(19)20-9-14(18)16-13-7-11(2)21-17-13/h3-7H,8-9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIAPTPRTYIDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate |
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